molecular formula C20H31NO4 B1609033 (2-nitrophenyl) Tetradecanoate CAS No. 59986-46-8

(2-nitrophenyl) Tetradecanoate

Cat. No. B1609033
CAS RN: 59986-46-8
M. Wt: 349.5 g/mol
InChI Key: UTJSENBBKMWKKV-UHFFFAOYSA-N
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Description

“(2-nitrophenyl) Tetradecanoate”, also known as “2-Nitrophenyl myristate”, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a yellow crystalline powder.


Molecular Structure Analysis

The molecular weight of “(2-nitrophenyl) Tetradecanoate” is 349.46 and its molecular formula is C20H31NO4 . The exact molecular structure analysis is not available in the search results.

Scientific Research Applications

Versatile Convertible Isocyanide Applications

2-nitrophenyl isocyanide has been highlighted as a convertible isocyanide, particularly in the synthesis of gamma-lactam beta-lactone bicycles. This synthesis is essential in producing proteasome inhibitors like omuralide (Gilley & Kobayashi, 2008).

Corrosion Inhibition in Stainless Steel

A derivative, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, has been synthesized and shown to inhibit corrosion in 316L stainless steel in sulfuric acid, suggesting potential applications in material protection and industrial maintenance (Ehsani et al., 2014).

Host Material in Crystal Structures

Tetrakis(4-nitrophenyl)methane, closely related to (2-nitrophenyl) Tetradecanoate, exhibits structural adaptability in crystal structures, suggesting applications in materials science and engineering (Thaimattam et al., 2001).

Photopolymerization Catalyst

2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) can initiate photopolymerization in specific chemical reactions, indicating its utility in material sciences and engineering fields (Xi et al., 2013).

Uranium Oxide Extraction

A novel solvent system containing a related compound, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline in 1-(trifluoromethyl)-3-nitrobenzene, demonstrated efficacy in extracting UO22+ from HNO3 media, showcasing potential in nuclear material processing and environmental remediation (Zhang et al., 2016).

Undergraduate Organic Laboratory Applications

Its derivatives, such as tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, are used in undergraduate organic laboratory projects, indicating its educational value in chemistry learning environments (Dintzner et al., 2012).

Surface Modification and Sensing Applications

4-nitrophenyl groups, closely associated with (2-nitrophenyl) Tetradecanoate, have been used in surface modification of materials without electrochemical induction, showing potential in material sciences and nanotechnology applications (Adenier et al., 2005).

Electrochemical Sensors

Electrochemical grafting of related compounds on electrodes has been explored for the development of sensors, such as in the detection of thiocyanate, indicating applications in analytical chemistry and environmental monitoring (Matemadombo et al., 2007).

properties

IUPAC Name

(2-nitrophenyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(22)25-19-16-14-13-15-18(19)21(23)24/h13-16H,2-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJSENBBKMWKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401234
Record name (2-nitrophenyl) Tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-nitrophenyl) Tetradecanoate

CAS RN

59986-46-8
Record name (2-nitrophenyl) Tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CE Dulcey, V Dekimpe, DA Fauvelle, S Milot… - Chemistry & biology, 2013 - cell.com
Groups of pathogenic bacteria use diffusible signals to regulate their virulence in a concerted manner. Pseudomonas aeruginosa uses 4-hydroxy-2-alkylquinolines (HAQs), including 4-…
Number of citations: 146 www.cell.com
CED Jordan - 2013 - search.proquest.com
Pseudomonas aeruginosa est une bactérie pathogène opportuniste responsable de certaines infections persistantes chez les plantes et les animaux. P. aeruginosa produit une grande …
Number of citations: 0 search.proquest.com

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